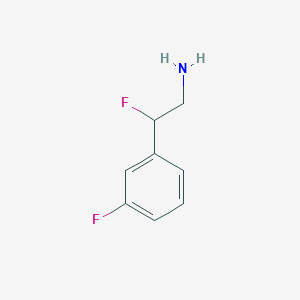

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

Description

BenchChem offers high-quality 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMNAMAWXDQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514516 | |

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767244-83-7 | |

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Safety Data Sheet (SDS) for 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine in a Research and Development Setting

Foreword

This document provides a comprehensive technical guide on the safe handling, storage, and application of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, a compound of interest in contemporary drug discovery and development. As a senior application scientist, the goal of this guide is to move beyond the standard Safety Data Sheet (SDS) format. Instead, this whitepaper aims to provide a deeper, more instructive narrative, explaining the causality behind safety protocols and experimental best practices. The information herein is synthesized from data on structurally analogous compounds and established principles of chemical safety, providing a robust framework for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

1.1. Inferred Toxicological Profile

The primary hazards associated with this class of compounds are anticipated to be:

-

Corrosivity and Irritation: Primary amines are often corrosive or irritant to the skin, eyes, and respiratory tract. The presence of fluorine can exacerbate these effects.

-

Toxicity: Fluorinated organic compounds can have unique metabolic pathways and toxicological profiles. Inhalation, ingestion, or skin absorption may be harmful.

-

Sensitization: Some amines are known to be skin or respiratory sensitizers, meaning that repeated exposure can lead to an allergic reaction.

Table 1: Anticipated Hazard Classification (GHS)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |

Note: This classification is predictive and based on the toxicological profiles of structurally similar compounds. It should be treated as a guideline for handling.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when working with 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

2.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations, including weighing, transferring, and reactions, must be conducted within a fume hood to prevent the inhalation of vapors or aerosols.

2.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline recommendation:

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Given the potential for skin absorption and irritation, double-gloving is recommended, especially for prolonged handling.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or suit should be considered.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be strictly limited and subject to a specific risk assessment), a full-face respirator with an appropriate organic vapor/amine cartridge is necessary.

Diagram 1: PPE Selection Workflow

Caption: Workflow for selecting appropriate PPE.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

4.1. Safe Handling Practices

-

Avoid contact: Do not get in eyes, on skin, or on clothing.

-

Avoid inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Use in a well-ventilated area: All work should be performed in a chemical fume hood.

-

Grounding and bonding: Take precautionary measures against static discharges, especially when transferring large quantities.

4.2. Storage Conditions

-

Incompatible materials: Store away from strong oxidizing agents, acids, and acid chlorides.

-

Storage environment: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

Diagram 2: Spill Response Protocol

Caption: Step-by-step spill response workflow.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate steps to confirm the identity and purity of the material throughout the workflow.

6.1. Protocol: Preparation of a Stock Solution

-

Pre-weighing: Tare a clean, dry vial on an analytical balance within a fume hood.

-

Aliquotting: Using a clean, dry syringe or pipette, transfer the desired amount of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine to the tared vial.

-

Weighing: Record the mass of the compound.

-

Solubilization: Add the desired solvent to the vial to achieve the target concentration.

-

Homogenization: Cap the vial and vortex or sonicate until the compound is fully dissolved.

-

Quality Control: Take a small aliquot of the stock solution for analysis by LC-MS or NMR to confirm the concentration and purity before use in downstream applications.

6.2. Protocol: Quenching a Reaction

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Quenching Agent: Slowly add a quenching agent. For an amine, a mild acid such as saturated aqueous ammonium chloride (NH₄Cl) is often a suitable choice.

-

Monitoring: Monitor the quench with a pH strip or by observing the cessation of any exothermic reaction.

-

Workup: Proceed with the standard aqueous workup and extraction.

Disposal Considerations

All waste generated from the handling and use of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine must be treated as hazardous waste.

-

Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container.

-

Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent material, paper towels) in a separate, labeled, and sealed container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

References

-

General Guidance on Chemical Safety

- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards

- Source: N

-

URL: [Link]

-

Toxicological Data for Amines

- Title: P

- Source: Wiley Online Library

-

URL: [Link]

-

Globally Harmonized System (GHS)

- Title: GHS (Rev. 9) (2021)

- Source: United Nations Economic Commission for Europe (UNECE)

-

URL: [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of the 2-Fluoro-2-(3-fluorophenyl)ethyl-1-amine Scaffold in Medicinal Chemistry

Preamble: Navigating the Landscape of Novel Fluorinated Building Blocks

In the dynamic field of drug discovery, the quest for novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potent biological activity is perpetual. Fluorination is a cornerstone strategy in this endeavor, with approximately 20% of all commercialized medications containing at least one fluorine atom.[1] This guide focuses on the medicinal chemistry applications of a specific structural motif: the 2-fluoro-2-(3-fluorophenyl)ethan-1-amine core.

A comprehensive survey of the scientific literature and commercial catalogs indicates that 2-fluoro-2-(3-fluorophenyl)ethan-1-amine itself is a novel entity, not yet extensively characterized. However, the absence of this specific molecule from the common chemical repertoire does not diminish the potential value of its underlying scaffold. The principles of medicinal chemistry often allow us to infer the potential of a novel building block by examining its close structural and functional analogues.

This document, therefore, serves a dual purpose. First, it will use a closely related, biologically active analogue, [(1R,2R)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine , as a case study to illuminate the power of this specific fluorination pattern. Second, it will provide robust, field-proven protocols for the synthesis and application of such building blocks, empowering researchers to explore this promising chemical space.

The Strategic Value of α-Fluoro-β-Arylethylamines

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties.[2] The strategic placement of a fluorine atom on the benzylic carbon (the α-position to the phenyl ring and β-position to the amine) of a phenethylamine scaffold, as in our target molecule, offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage. Placing a fluorine atom at a site susceptible to cytochrome P450-mediated oxidation can block this metabolic pathway, thereby increasing the drug's half-life.

-

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect. This effect, transmitted through the ethyl chain, lowers the pKa of the primary amine. This reduction in basicity can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its biological target, by altering the proportion of the ionized form at physiological pH.

-

Conformational Control: The fluorine atom can influence the conformational preferences of the molecule through steric and electronic effects (e.g., gauche effect), potentially pre-organizing the molecule into a bioactive conformation for stronger target binding.

-

Enhanced Binding Interactions: A fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions.

Case Study: A Fluorinated Cyclopropyl Analogue as a Selective 5-HT₂C Receptor Agonist

The most compelling evidence for the utility of the 2-fluoro-2-(3-fluorophenyl) moiety comes from a study on fluorinated derivatives of 2-phenylcyclopropylmethylamine.[1][3] Researchers designed and synthesized (+)-[(1R,2R)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine (compound (+)-21c in the study) and found it to be a potent and selective agonist for the serotonin 2C (5-HT₂C) receptor.[3]

The 5-HT₂C receptor is a significant target for treating obesity and central nervous system disorders like schizophrenia.[4][5] However, achieving selectivity over the closely related 5-HT₂B receptor is critical, as 5-HT₂B agonism is associated with a risk of cardiac valvulopathy.[3] The strategic fluorination in this analogue proved key to its pharmacological profile.

Synthesis Overview

The synthesis of this class of compounds was achieved through a stereoselective, transition-metal-catalyzed [2+1] cycloaddition, highlighting a sophisticated approach to constructing these key fluorinated moieties.[1][3]

Caption: Synthetic workflow for the fluorinated cyclopropylamine analogue.

Structure-Activity Relationship (SAR) Insights

The study revealed critical insights into the role of fluorination.

| Compound | Structure | 5-HT₂C EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | Selectivity (2B/2C) |

| (+)-Tranylcypromine | Non-fluorinated Parent | 5.2 | 36.4 | ~7 |

| (+)-21a | 2-Fluoro-2-phenyl | 4.7 | 9.4 | ~2 |

| (+)-21c | 2-Fluoro-2-(3-fluorophenyl) | 1.1 | 10.0 | ~9 |

Data synthesized from Zhang et al., 2019.[3]

Caption: SAR progression from the parent scaffold to the dual-fluorinated analogue.

The key takeaway is that the combination of fluorine on the cyclopropane ring (analogous to the benzylic position) and the 3-position of the phenyl ring resulted in a compound with significantly enhanced potency and selectivity for the 5-HT₂C receptor.[3] This demonstrates a synergistic effect of the two fluorine atoms, validating the strategic importance of this substitution pattern.

Protocols for Synthesis and Application

While 2-fluoro-2-(3-fluorophenyl)ethan-1-amine is not commercially available, a skilled medicinal chemist can devise a synthetic route. Below is a proposed pathway, followed by general protocols for incorporating such an amine into lead compounds.

Proposed Synthesis of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

This hypothetical route starts from the commercially available 3'-fluoroacetophenone and employs established fluorination and amination methodologies.

Caption: Proposed synthetic pathway to the target amine.

Protocol: Step F - Deoxofluorination

-

Rationale: This step replaces the hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. The reaction proceeds via an Sₙ2 mechanism, so inversion of stereochemistry is expected if a chiral center is present.

-

Procedure:

-

Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) dropwise via syringe. Caution: DAST is toxic and reacts violently with water.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

General Application Protocol 1: Amide Bond Formation

-

Rationale: Coupling the primary amine with a carboxylic acid is one of the most common reactions in medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions. For electron-deficient amines, specialized protocols may be required.[6][7][8]

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of 2-fluoro-2-(3-fluorophenyl)ethan-1-amine (1.2 eq) in DMF to the reaction mixture.

-

Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting amide by column chromatography or preparative HPLC.

-

General Application Protocol 2: Reductive Amination

-

Rationale: This protocol forms a C-N bond by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine/enamine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for this purpose, as it does not readily reduce the starting carbonyl.[9][10][11]

-

Procedure:

-

Dissolve the aldehyde or ketone (1.0 eq) and 2-fluoro-2-(3-fluorophenyl)ethan-1-amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF, ~0.1 M).

-

Add a few drops of acetic acid to catalyze imine formation (optional, but often beneficial).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add STAB (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may effervesce.

-

Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the mixture with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the secondary amine product by column chromatography.

-

Conclusion and Future Outlook

While 2-fluoro-2-(3-fluorophenyl)ethan-1-amine remains an underexplored building block, the foundational principles of medicinal chemistry and compelling data from its close structural analogues strongly suggest its potential as a valuable tool for drug discovery. The unique combination of a benzylic fluorine atom and a 3-fluorophenyl ring offers a powerful strategy for enhancing metabolic stability, modulating pKa, and improving target affinity and selectivity, as demonstrated by the potent and selective 5-HT₂C agonist case study.[3]

The synthetic and application protocols provided herein offer a practical framework for researchers to synthesize this novel amine and incorporate it into discovery programs. The exploration of this and related fluorinated scaffolds is a promising avenue for the development of next-generation therapeutics, particularly for challenging targets in the central nervous system and beyond.

References

-

Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]

-

G. Zhang, J. D. McCorvy, S. Shen, et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. PubMed. [Link]

-

Zhang G, et al. (n.d.). Pharmacological profiles of 2-phenylcyclopropylmethylamine-based compounds. ResearchGate. [Link]

-

Angell, Y., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Zhang, G., et al. (2016). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. PubMed Central. [Link]

-

Zhang G, et al. (n.d.). Selective 5-HT 2C agonists based on 2-phenylcyclopropylme- thylamine sca ff old. ResearchGate. [Link]

-

Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

-

Angell, Y.L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

-

Goldman, M. E., & Ghorai, P. (1998). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [Link]

-

Híreš, M., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]

-

Duong, Q. H., et al. (2023). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. [Link]

-

Angell, Y. L., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . [Link]

-

Dong, J., et al. (2019). Installation of -SO2F groups onto primary amides. PubMed Central. [Link]

-

Johansson, H., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Tlili, A., & Billard, T. (2019). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]

- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (n.d.).

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).

-

Ball, N. D. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Duong, Q. H., et al. (2024). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]

-

Wright, T. J., & Wigal, C. T. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

S. A. L. Koksch, B., et al. (2014). and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues. PubMed. [Link]

Sources

- 1. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. jocpr.com [jocpr.com]

Application Note: Optimized Reductive Amination Strategies for Fluorinated Phenethylamine Scaffolds

Introduction

Fluorinated phenethylamines are critical pharmacophores in modern drug discovery. The strategic incorporation of fluorine atoms—often as bioisosteres for hydrogen or hydroxyl groups—can profoundly modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and blood-brain barrier permeability.

However, the synthesis of these scaffolds via reductive amination presents unique challenges compared to non-fluorinated analogs. The strong electron-withdrawing nature of fluorine (electronegativity

This guide provides a validated, high-fidelity protocol for coupling fluorinated phenethylamines with carbonyls, focusing on the Sodium Triacetoxyborohydride (STAB) method as the industry standard for "one-pot" synthesis, while offering catalytic hydrogenation as a scalable alternative.

Mechanistic Insight: The "Fluorine Effect"[1][2][3]

To ensure experimental success, one must understand how fluorine substitution alters the reaction landscape.

Electronic Deactivation

The reductive amination mechanism relies on the amine acting as a nucleophile to attack the carbonyl carbon.

-

Ring-Fluorinated Phenethylamines (e.g., 2-F, 4-F): The inductive effect (

) is attenuated by the ethyl spacer. The nucleophilicity is comparable to unsubstituted phenethylamines. -

Side-Chain Fluorinated Amines (e.g.,

-fluoro): The

Imine Stability & Isomerization

Fluorinated imines can exhibit anomalous behavior. Research indicates that certain fluorinated imines are prone to 1,3-proton shifts (azomethine-azomethine isomerization) under basic conditions, particularly if the fluorine is adjacent to the imine bond. This makes the mild, slightly acidic conditions of the STAB protocol (

Reagent Selection Guide

Select the reducing agent based on substrate sensitivity and scale.

Table 1: Comparative Analysis of Reducing Agents

| Reagent | Toxicity | Selectivity | Rate | Recommendation |

| Sodium Triacetoxyborohydride (STAB) | Low | High (Reduces imines, not ketones) | Moderate | Primary Choice. Best for one-pot procedures. |

| Sodium Cyanoborohydride ( | High (HCN risk) | High | Slow | Legacy/Backup. Use only if STAB fails due to steric bulk. |

| Catalytic Hydrogenation ( | Low | Low (Reduces nitro/alkenes) | Fast | Scale-up Choice. Best for clean reactions >10g. |

| Sodium Borohydride ( | Low | Low (Reduces ketones) | Fast | Not Recommended for one-pot; requires two-step isolation. |

Experimental Protocols

Protocol A: The "Gold Standard" STAB Method

Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[1][2][3][4]

Principle: STAB is sterically crowded and electron-deficient, making it selective for protonated imines over the starting carbonyl.

Materials

-

Amine: Fluorinated phenethylamine (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 - 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the Carbonyl (1.0 equiv) and Amine (1.0 equiv) in DCE (-

Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (

) to liberate the free base.

-

-

Imine Formation (Critical for Fluorinated Substrates):

-

Add AcOH (1.0 - 2.0 equiv).[5]

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This pre-complexation ensures the "hard" fluorinated amine has time to form the hemiaminal/imine equilibrium before reduction.

-

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction Monitoring: Stir at RT. Monitor via LC-MS or TLC.

-

Standard Phenethylamines: Complete in 2–4 hours.

-

Electron-Deficient (

-F) Amines: May require 12–24 hours.

-

-

Quenching:

-

Quench by adding saturated aqueous

. Stir for 15 minutes until bubbling ceases.

-

-

Workup:

-

Extract with DCM (

). -

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: Catalytic Hydrogenation (Green/Scale-Up)

Use Case: Large scale (>10g) where boron waste is prohibitive, and substrate lacks reducible groups (nitro, alkene, benzyl ether).

Step-by-Step Workflow

-

Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Carbonyl and Amine (1:1 ratio) in Ethanol or Methanol.

-

Catalyst: Add 10 wt% Pd/C (e.g., 100 mg catalyst per 1g substrate).

-

Safety: Add catalyst under inert atmosphere (Argon) to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Purge vessel with

( -

Pressurize to 40–60 psi

. -

Shake/Stir at RT for 4–12 hours.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.

-

Concentration: Evaporate solvent to yield crude amine.

Visualization of Workflows

Reaction Mechanism (STAB)

Caption: Stepwise mechanism showing acid-catalyzed imine formation followed by selective hydride transfer.

[6]

Decision Tree: Method Selection

Caption: Logical workflow for selecting the optimal reductive amination protocol based on substrate properties.

Troubleshooting & Quality Control (QC)

Self-Validating the Protocol:

-

The "Bubbling" Check: Upon adding STAB, slight bubbling indicates active hydride. No bubbling? Reagent may be hydrolyzed/dead. Violent bubbling? Solvent is too wet (reacting with water).

-

The "Cloudy" Check: In DCE, the reaction often becomes cloudy as the amine-boron complex forms. This is a positive visual indicator of progress.

-

19F NMR Validation: Fluorine NMR is a powerful non-destructive QC tool.

-

Shift: The chemical shift of the Fluorine atom often moves slightly upfield (0.5 - 2.0 ppm) upon conversion of the primary amine to the secondary amine.

-

Purity: Check for a single fluorine peak. Multiple peaks suggest side-reactions (e.g., dialkylation).

-

Safety & Handling

-

Fluorinated Amines: Treat as potential irritants/toxicants. Many phenethylamines have psychotropic activity; handle in a fume hood with strict inventory control.

-

STAB: Releases acetic acid upon hydrolysis. Irritating to eyes/lungs.

-

DCE: Carcinogenic and chlorinated. Dispose of in halogenated waste streams.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][8] The Journal of Organic Chemistry.[4]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][6] Journal of the American Chemical Society.

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996).[3] Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.[3] The Journal of Organic Chemistry.[4]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[6]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

Preparation of Fluorinated Heterocycles using 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

Application Note: AN-FL-2026-04

Abstract & Strategic Value

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine represents a high-value "chiral pool" building block. Unlike standard phenethylamines, the benzylic fluorine atom introduces a unique electronic environment that lowers the basicity of the adjacent amine (via the gauche effect and inductive withdrawal) and blocks a common site of metabolic oxidation (benzylic hydroxylation).

This application note details the strategic use of this amine in synthesizing two critical heterocycle classes: Imidazolidin-2-ones (urea cyclization) and Tetrahydroisoquinolines (Pictet-Spengler modification). Special emphasis is placed on mitigating the risk of HF elimination—a common pitfall when handling benzylic fluorides.

Chemical Profile & Handling

Compound Structure:

-

Stability Risk: Benzylic fluorides are prone to

or -

Handling Rule: Avoid heating >80°C in the presence of strong alkoxide bases (e.g.,

,

Protocol A: Synthesis of Fluorinated Imidazolidin-2-ones

Imidazolidinones are privileged scaffolds in kinase inhibitors and GPCR ligands. This protocol uses a "masked" cyclization strategy to prevent HF elimination.

Mechanism of Action

The amine reacts with a chloro-isocyanate to form a urea intermediate. Subsequent intramolecular alkylation closes the ring. The benzylic fluorine remains intact due to the mild basic conditions employed during cyclization.

Experimental Workflow

Reagents:

-

Starting Material: 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine (1.0 equiv)

-

Reagent: 2-Chloroethyl isocyanate (1.1 equiv)

-

Base: Cesium Carbonate (

, 2.5 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Protocol:

-

Urea Formation (Kinetically Controlled):

-

Dissolve 1.0 mmol of the fluoroamine in 5 mL of anhydrous MeCN at 0°C under

. -

Dropwise add 2-chloroethyl isocyanate (1.1 mmol).

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

-

Checkpoint: TLC/LCMS should show complete conversion to the linear chloro-urea intermediate.

-

-

Cyclization (Thermodynamically Managed):

-

Add solid

(2.5 mmol) directly to the reaction mixture. -

Heat the suspension to 50°C (Do NOT exceed 60°C to protect the benzylic C-F bond).

-

Monitor by LCMS. Cyclization typically completes within 4–6 hours.

-

-

Workup:

-

Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (EtOAc/Hexanes gradient).

-

Expected Yield: 75–85% Data Output:

| Parameter | Value | Note |

| Reaction Time | 6–8 Hours Total | 2h Urea formation + 4-6h Cyclization |

| Temperature Limit | < 60°C | Critical to prevent styrene formation |

| Major Impurity | Styrene derivative | Observed if |

Visualization: Reaction Logic

Caption: Pathway A - Selective cyclization vs. elimination risks.

Protocol B: Modified Pictet-Spengler Reaction

This protocol synthesizes 4-fluorotetrahydroisoquinolines .

Note: Standard Pictet-Spengler conditions (strong Brønsted acids like TFA/reflux) often cause solvolysis of benzylic fluorides (

Experimental Workflow

Reagents:

-

Amine (1.0 equiv)

-

Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

-

Catalyst: Titanium(IV) isopropoxide (

, 1.2 equiv) followed by Triflic Acid ( -

Solvent: Dichloromethane (DCM).

Step-by-Step Protocol:

-

Imine Formation:

-

Mix amine and aldehyde in anhydrous DCM in the presence of

(drying agent). Stir 2h at RT. -

Filter and concentrate to isolate the crude imine.

-

-

Cyclization:

-

Redissolve imine in anhydrous DCM at -78°C.

-

Add Triflic Acid (0.5 equiv) dropwise. (Low temp is critical).

-

Allow to warm slowly to 0°C over 4 hours.

-

Mechanistic Note: The electron-withdrawing nature of the 3-fluoro substituent on the phenyl ring deactivates the ring, making this cyclization slower than with non-fluorinated phenethylamines.

-

-

Quench:

-

Quench with sat.

at 0°C. -

Extract with DCM.

-

Troubleshooting: The Fluorine Elimination Trap

The most common failure mode when using 2-fluoro-2-arylethanamines is the loss of HF to form the styrene alkene.

| Observation | Root Cause | Corrective Action |

| Product mass -20 Da (LCMS) | HF Elimination | Lower reaction temp; Switch to weaker base (e.g., |

| Hydrolysis (-F, +OH) | Avoid aqueous acids; Use anhydrous solvents; Avoid Ag(I) salts which abstract halides. | |

| Low Yield (Pictet-Spengler) | Deactivated Ring | The 3-F group deactivates the ring. Use more reactive aldehydes or switch to Bischler-Napieralski conditions. |

Visualization: Stability Decision Tree

Caption: Decision matrix for preserving the benzylic C-F bond.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Haufe, G. (2008). "Synthesis of β-fluoroamines." Journal of Fluorine Chemistry. Link

-

Fritz, J. A., et al. (2006).[4] "Synthesis of Imidazolidin-2-ones via Pd-catalyzed carboamination." Organic Letters. Link

-

Stahl, S., et al. (2020). "Benzylic C–H Fluorination and Stability." Beilstein Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Fidelity N-Alkylation of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

Part 1: Executive Summary & Substrate Analysis

The Challenge: Reactivity vs. Stability

The N-alkylation of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine presents a unique dichotomy in medicinal chemistry. While the primary amine suggests standard nucleophilic reactivity, the presence of the

Successful modification requires navigating two critical failure modes:

-

-Elimination (Dehydrofluorination): The

-

Attenuated Nucleophilicity: The inductive electron-withdrawing effect (-I) of the

-fluorine and the fluorophenyl ring lowers the pKa of the amine from a typical ~10.5 (phenethylamine) to approximately 8.8–9.2 . This makes the amine less reactive toward electrophiles, often requiring activation that paradoxically increases the risk of elimination.

Strategic Recommendation

For mono-N-alkylation, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the superior methodology. It operates under mildly acidic conditions that suppress HF elimination while driving the equilibrium toward the product. Direct alkylation (SN2) should be reserved for cases where the corresponding aldehyde/ketone is inaccessible.

Part 2: Decision Logic & Workflow

The following decision tree outlines the reagent selection process based on the desired alkyl group (R) and stability constraints.

Figure 1: Strategic decision matrix for reagent selection. Note the preference for Reductive Amination to preserve the

Part 3: Detailed Protocols

Method A: Reductive Amination (The Gold Standard)

Mechanism: Formation of an iminium ion followed by rapid, irreversible hydride transfer.

Why STAB? Sodium Triacetoxyborohydride (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Amine Substrate | 1.0 | Nucleophile | HCl salt can be used if neutralized in situ. |

| Aldehyde/Ketone | 1.0–1.1 | Electrophile | Slight excess ensures conversion. |

| NaBH(OAc)3 | 1.4–1.5 | Reductant | Moisture sensitive; add as solid. |

| Acetic Acid (AcOH) | 1.0–2.0 | Catalyst | Critical: Activates imine formation (buffers basicity). |

| DCE or THF | Solvent | Medium | DCE (1,2-Dichloroethane) is standard; THF for green chem. |

Step-by-Step Protocol

-

Preparation: In a flame-dried flask under

, dissolve 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine (1.0 mmol) in anhydrous DCE (5 mL). -

Imine Formation: Add the aldehyde (1.05 mmol). If the amine is a free base, add AcOH (1.0 mmol). If using an HCl salt, add DIPEA (1.0 mmol) to free the amine, then add AcOH.

-

Checkpoint: Stir for 15–30 minutes at Room Temperature (RT). The slightly acidic pH (approx 5–6) prevents HF elimination.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) in one portion.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS.

-

Success Indicator: Disappearance of imine intermediate (

) and appearance of product (

-

-

Quench: Quench carefully with saturated aqueous

. Do not use strong bases (NaOH) for pH adjustment to avoid late-stage elimination. -

Workup: Extract with DCM (3x). Wash combined organics with brine.[2] Dry over

.

Method B: Direct Nucleophilic Substitution ( )

Use Case: When the alkyl group cannot be introduced via a carbonyl (e.g., methylation, specific benzylations).

Risk Management: This method utilizes DIPEA (Hunig’s Base). Unlike inorganic bases (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Amine Substrate | 1.0 | Nucleophile | |

| Alkyl Halide | 0.9–1.0 | Electrophile | Slight deficit prevents over-alkylation. |

| DIPEA | 1.2–1.5 | Base scavenger | Scavenges HX byproduct. |

| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic; promotes |

Step-by-Step Protocol

-

Preparation: Dissolve the amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous ACN (5 mL).

-

Addition: Cool to 0°C. Add the Alkyl Bromide/Iodide (0.95 mmol) dropwise.

-

Critical Control:Do NOT heat. Maintain temperature < 40°C. Higher temperatures significantly increase the rate of HF elimination over substitution.

-

-

Monitoring: Stir at 0°C -> RT. Monitor closely by LCMS to stop the reaction before dialkylation occurs.

-

Workup: Dilute with water, extract with EtOAc.

Part 4: Critical Mechanism - Avoiding HF Elimination

The diagram below illustrates the competing pathways. Understanding this causality is essential for troubleshooting.

Figure 2: Mechanistic divergence. Strong bases or heat promote the loss of Fluoride (F-) via E2 or E1cB mechanisms, destroying the chiral center and the molecule.

Part 5: Analytical Validation

To validate the integrity of the

-

19F NMR:

-

Expected: A multiplet around -170 to -190 ppm (aliphatic F) and -110 ppm (aromatic F).

-

Failure Mode: Disappearance of the aliphatic signal indicates elimination.

-

-

1H NMR (Coupling):

-

Look for the distinct

geminal coupling (approx 45-50 Hz) at the

-

References

-

Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational protocol for STAB-mediated amination.

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Provides theoretical grounding on the electron-withdrawing nature of fluorine and pKa effects.

-

Borch, R. F., et al. (1971).[3] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[3] Comparison of reducing agents (Context for why STAB is preferred over NaCNBH3).

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-fluoroamines.

Sources

Application Notes and Protocols for Handling Air-Sensitive Fluorinated Amine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Fluorinated Amines

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][3][4] Among the diverse classes of organofluorine compounds, fluorinated amines are of particular interest due to the ubiquitous nature of the amine functional group in bioactive molecules.[1][5] However, the synthesis and handling of fluorinated amine intermediates are frequently complicated by their sensitivity to air and moisture.[1][6][7]

Many fluorinated amines, especially those with fluorine atoms in close proximity to the nitrogen, exhibit heightened reactivity. This can be attributed to the strong electron-withdrawing nature of fluorine, which can influence the basicity and nucleophilicity of the amine.[5] Furthermore, some trifluoromethylamines are known to be highly water-sensitive, leading to degradation upon aqueous workup.[1][4] This inherent instability necessitates the use of specialized air-free techniques to prevent decomposition and ensure the integrity of these valuable intermediates.[8][9][10]

This guide provides a comprehensive overview of the principles and protocols for the safe and effective handling of air-sensitive fluorinated amine intermediates. It is designed to equip researchers with the knowledge and practical skills to confidently work with these challenging yet rewarding molecules.

Foundational Principles: Understanding Air-Sensitivity

Air-sensitive compounds are substances that react with components of the atmosphere, primarily oxygen and water, but also potentially carbon dioxide.[8] For fluorinated amines, this sensitivity can manifest in several ways:

-

Hydrolysis: Reaction with water can lead to the decomposition of the fluorinated amine, potentially forming hydrofluoric acid (HF), a highly corrosive and toxic substance.[11]

-

Oxidation: Reaction with oxygen can lead to the formation of undesired byproducts, reducing the yield and purity of the desired intermediate.

-

Reactivity with Carbon Dioxide: Amines can react with CO2 to form carbamates, a reaction that can be reversible but may interfere with subsequent synthetic steps.[4]

The decision to employ air-free techniques is dictated by the specific properties of the fluorinated amine intermediate. While some, like those with a bridgehead fluorine atom, exhibit enhanced stability, many others require stringent exclusion of air and moisture to prevent degradation.[12]

Essential Laboratory Infrastructure: Gloveboxes and Schlenk Lines

The two most common and effective methods for handling air-sensitive compounds are the use of a glovebox and a Schlenk line.[8][9]

| Feature | Glovebox | Schlenk Line |

| Environment | Enclosed chamber with a continuously purified inert atmosphere (N₂ or Ar).[13] | Glassware is connected to a dual manifold providing vacuum and inert gas.[10][14] |

| Manipulation | Performed through sealed gloves, allowing for the use of standard laboratory equipment inside the box.[13] | Manipulations are performed on the benchtop using specialized glassware and techniques like cannula transfers and syringes.[8][15] |

| Best Suited For | Handling solids, intricate manipulations, and long-term storage of highly sensitive materials.[15][16] | Routine reactions, solvent transfers, and manipulations of liquids and solutions.[10][15] |

| Atmosphere Purity | Can maintain very low levels of O₂ and H₂O (<1 ppm).[7] | Purity depends on the quality of the inert gas and the integrity of the setup.[9] |

The Glovebox: A Controlled Environment

A glovebox provides a sealed environment where the atmosphere is continuously circulated through a catalyst to remove oxygen and moisture.[13] This makes it the ideal choice for handling highly pyrophoric or extremely sensitive fluorinated amine intermediates.

Protocol 1: Basic Glovebox Operation

-

Ante-chamber Purging: All materials and equipment must be brought into the glovebox through an antechamber. This chamber is repeatedly evacuated and refilled with inert gas (typically 3-5 cycles) to remove atmospheric contaminants.[8]

-

Solvent and Reagent Introduction: Solvents should be properly degassed before being brought into the glovebox. Reagents in sealed containers, such as Sure/Seal™ bottles, can be introduced directly after surface cleaning.[17][18]

-

Maintaining Integrity: Regularly check the glovebox's oxygen and moisture levels. Avoid introducing volatile or corrosive materials that could damage the sensors or catalyst. Organic solvents can attack plastic seals, so their use should be managed carefully.[14]

The Schlenk Line: Versatility on the Benchtop

A Schlenk line is a glass manifold with ports that can be switched between a vacuum source and an inert gas supply.[14] This setup allows for the manipulation of air-sensitive compounds in specialized glassware, known as Schlenk flasks, directly on the lab bench.[9][13]

Protocol 2: Preparing Glassware on a Schlenk Line

-

Drying: All glassware must be rigorously dried to remove adsorbed water. This is typically achieved by heating in an oven (e.g., 125°C overnight) and then cooling under a dynamic vacuum on the Schlenk line.[17][18] For particularly sensitive reactions, flame-drying the glassware under vacuum is recommended.[8]

-

Purge-and-Refill Cycles: Once cooled, the glassware is subjected to a series of vacuum/inert gas cycles. The flask is evacuated to remove air and then refilled with high-purity nitrogen or argon. This cycle is typically repeated three times to ensure an inert atmosphere.[8][10]

Caption: Cannula Transfer Workflow.

Reaction Quenching and Workup

The process of stopping a reaction (quenching) and isolating the product is a critical stage where air-sensitive intermediates can be compromised.

Quenching Procedures

Quenching reactions involving reactive fluorinated intermediates, especially those with strong bases or organometallic reagents, must be performed with extreme caution, typically at low temperatures (e.g., 0 °C or -78 °C) to control the exotherm. [19][20]

Protocol 5: General Quenching Procedure

-

Cooling: Cool the reaction mixture to the appropriate low temperature in an ice or dry ice/acetone bath. [19]2. Slow Addition: While maintaining an inert atmosphere and vigorous stirring, slowly add a quenching agent dropwise. [19][21]The choice of quenching agent depends on the reactivity of the species being quenched. For example, a less reactive alcohol like isopropanol is often used to quench organolithium reagents before the addition of water. [21][22]3. Monitoring: Monitor the internal temperature and any gas evolution to ensure the quench is proceeding safely. [20]4. Warming: Once the initial quench is complete, allow the mixture to slowly warm to room temperature before proceeding with the aqueous workup. [19]

Quenching Scenario Recommended Quenching Agent Rationale Excess strong base (e.g., n-BuLi) Isopropanol, followed by saturated aq. NH₄Cl Isopropanol is less reactive than water, providing a more controlled initial quench. [22]Saturated ammonium chloride is a mild proton source. [19] Reactive organometallic species Acetone or ethyl acetate at low temperature These reagents are less protic than alcohols and can effectively quench reactive species. [23] | Highly reactive intermediates | A solution of the quenching agent in an anhydrous solvent | Diluting the quenching agent can help to better control the rate of reaction and dissipate heat. [19]|

Workup and Purification

After a successful quench, the product must be isolated. If the final fluorinated amine product is also air-sensitive, the workup and purification must be conducted under an inert atmosphere. This may involve techniques such as:

-

Air-free filtration: Using a Schlenk filter or a cannula to separate a solid product from the reaction mixture. [13]* Air-free extraction: Performing liquid-liquid extractions in a separatory funnel that has been purged with inert gas.

-

Chromatography under inert atmosphere: While challenging, it is possible to perform column chromatography under a positive pressure of inert gas.

Storage and Disposal

Proper storage is crucial for maintaining the integrity of air-sensitive fluorinated amine intermediates. [6][7]

-

Short-term storage: For materials that will be used within a few days, storage in a well-sealed Schlenk flask under a positive pressure of inert gas is often sufficient. [13]* Long-term storage: For extended storage, ampulization under vacuum or in a glovebox is the most reliable method. [9]Commercially available reagents in Sure/Seal™ bottles can be stored long-term, provided the septum has not been excessively punctured. [17][24]* Storage Conditions: Many fluorinated compounds are sensitive to heat and light. [6]Therefore, storage at low temperatures (e.g., -20°C to 4°C) in amber glass containers is recommended. [6] Disposal of residual air-sensitive reagents and contaminated materials must be done with care. Small residual amounts can be quenched using the procedures outlined above before being disposed of as hazardous waste. [17][22]

Safety Considerations

Working with fluorinated compounds and air-sensitive reagents presents unique safety challenges.

-

Toxicity of Fluorine Compounds: Many fluorine-containing compounds are toxic. [11][25]Upon decomposition, some can release hydrogen fluoride (HF), which is extremely corrosive and can cause severe burns. [11]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [26][27]In case of exposure to HF, immediate medical attention is critical, and a calcium gluconate gel should be readily available as a first aid measure. [11]* Pyrophoric Reagents: Many reactions used to generate fluorinated amine intermediates involve pyrophoric reagents (e.g., organolithiums), which can ignite spontaneously on contact with air. [13][18]Strict adherence to air-free techniques is mandatory when handling these materials.

-

Pressure Management: When working with Schlenk lines, it is crucial to avoid pressure buildup in the glassware. [13]Always ensure that the system is vented through a bubbler to safely release excess pressure.

Characterization of Air-Sensitive Fluorinated Amines

Characterization of these sensitive compounds requires special preparation of analytical samples. For Nuclear Magnetic Resonance (NMR) spectroscopy, which is a powerful tool for analyzing fluorinated compounds due to the utility of ¹⁹F NMR, samples must be prepared in an inert atmosphere. [28][29]

Protocol 6: Preparing an Air-Free NMR Sample

-

In a Glovebox: The most straightforward method is to prepare the sample entirely within a glovebox. The fluorinated amine intermediate is dissolved in a deuterated solvent (that has been previously degassed) and transferred to an NMR tube, which is then sealed with a tight-fitting cap.

-

Using a Schlenk Line: A small amount of the compound is placed in a Schlenk flask and dissolved in a degassed deuterated solvent. The solution is then transferred via cannula to an NMR tube that has been purged with inert gas. The NMR tube is then quickly sealed.

Conclusion

The handling of air-sensitive fluorinated amine intermediates demands a combination of specialized equipment, meticulous technique, and a thorough understanding of the underlying chemical principles. By mastering the use of gloveboxes and Schlenk lines, and by diligently applying the protocols for inert atmosphere manipulation, researchers can confidently and safely work with these valuable building blocks. The ability to effectively handle these challenging intermediates opens up a vast chemical space for the development of novel pharmaceuticals and agrochemicals, underscoring the importance of these advanced laboratory skills.

References

-

Air-free technique - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved February 12, 2026, from [Link]

-

(2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. Retrieved February 12, 2026, from [Link]

-

(n.d.). Schlenk Line. UNM Chemistry. Retrieved February 12, 2026, from [Link]

-

Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved February 12, 2026, from [Link]

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.

-

Neilson, R. H. (n.d.). The manipulation of air.sensitive compounds. Neilson Lab, TCU. Retrieved February 12, 2026, from [Link]

-

(2025, June 18). How to store fluorinated pharmaceutical intermediates properly?. Blog. Retrieved February 12, 2026, from [Link]

-

(2021, December). α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Fluorine notes. Retrieved February 12, 2026, from [Link]

- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

-

Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Department of Chemistry, Purdue University. Retrieved February 12, 2026, from [Link]

- Brutchey, R. L., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science.

- Hopkinson, A. C., et al. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

-

(n.d.). Fluorine. Princeton University Environmental Health & Safety. Retrieved February 12, 2026, from [Link]

-

(2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved February 12, 2026, from [Link]

- Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove, University of Mississippi.

-

(n.d.). Protocol for quenching reactive chemicals. EPFL. Retrieved February 12, 2026, from [Link]

-

(2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. Retrieved February 12, 2026, from [Link]

-

(2000, February 15). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Oak Ridge National Laboratory. Retrieved February 12, 2026, from [Link]

-

Tlili, A. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved February 12, 2026, from [Link]

-

Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved February 12, 2026, from [Link]

-

(n.d.). Handling air-sensitive reagents. AL-134, Sigma-Aldrich. Retrieved February 12, 2026, from [Link]

- (2022, September 7). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Publishing.

-

(n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. Retrieved February 12, 2026, from [Link]

- Brutchey, R. L., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.

- (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

-

(2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Retrieved February 12, 2026, from [Link]

-

(2006, October 27). Quenching Reactive Substances. KGROUP. Retrieved February 12, 2026, from [Link]

-

(n.d.). How To Run A Reaction: The Quench. Department of Chemistry, University of Rochester. Retrieved February 12, 2026, from [Link]

-

(n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. Retrieved February 12, 2026, from [Link]

-

Gauthier, J. R., & Mabury, S. A. (2022, February 11). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. Retrieved February 12, 2026, from [Link]

-

(n.d.). Air-free technique. chemeurope.com. Retrieved February 12, 2026, from [Link]

- (2023, August 19). Gold nanoshells with magnetic cores and a urea- based receptor for SERS sensing of fluoride anions. Springer.

Sources

- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 7. ossila.com [ossila.com]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. α-Fluoroamines - Enamine [enamine.net]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. researchgate.net [researchgate.net]

- 16. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. How To Run A Reaction [chem.rochester.edu]

- 21. epfl.ch [epfl.ch]

- 22. chemistry.nd.edu [chemistry.nd.edu]

- 23. kgroup.du.edu [kgroup.du.edu]

- 24. web.mit.edu [web.mit.edu]

- 25. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. ipo.rutgers.edu [ipo.rutgers.edu]

- 27. nj.gov [nj.gov]

- 28. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 29. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

Introduction

Welcome to the technical support hub for 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine . This guide addresses the specific challenges associated with purifying this fluorinated phenethylamine derivative.

The Core Challenge: The primary difficulty with this molecule is the benzylic C–F bond . Unlike the stable aromatic fluorine at the 3-position, the benzylic fluorine is prone to dehydrofluorination (elimination of HF) to form the corresponding styrene, especially under basic conditions or thermal stress. Furthermore, the presence of a primary amine moiety creates a risk of "self-catalyzed" decomposition.

This guide prioritizes methods that stabilize the C–F bond while achieving high chemical and optical purity.

Module 1: Stability & Handling (Critical)

WARNING: Standard purification protocols for amines often fail for this compound due to silica-induced degradation.

The Degradation Mechanism

The benzylic fluorine is a good leaving group in the presence of the internal amine (acting as a base) or external Lewis acids (like unmodified silica gel).

Figure 1: Dehydrofluorination pathway triggered by improper handling.

Handling Rules

-

Avoid Unmodified Silica: The acidity of standard silica gel (

) catalyzes HF elimination. -

Temperature Control: Never heat the free base above 40°C.

-

Storage: Store exclusively as a salt (HCl or Tartrate) at -20°C. The free base degrades at room temperature over time.

Module 2: Chemical Purification (Salt Formation)

Best For: Removing non-basic impurities (styrenes, starting alcohols) and bulk purification.

Protocol: Hydrochloride Salt Precipitation

This method relies on the solubility differential between the amine salt and the lipophilic styrene impurities.

Reagents:

-

Crude Amine (Free base)

-

Diethyl ether or MTBE (Anhydrous)

-

2M HCl in Diethyl ether (Commercial solution)

Step-by-Step:

-

Dissolution: Dissolve the crude brown oil in minimum anhydrous diethyl ether (approx. 5 mL per gram).

-

Filtration (Optional): If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.

-

Acidification: Cool the solution to 0°C in an ice bath. Add 2M HCl/Ether dropwise with vigorous stirring.

-

Endpoint: Stop when pH reaches ~3-4 (wet pH paper).

-

-

Precipitation: A white to off-white solid should form immediately.

-

Digestion: Stir at 0°C for 30 minutes.

-

Isolation: Filter under argon/nitrogen (hygroscopic!). Wash the cake with cold pentane.

-

Drying: Vacuum dry at room temperature (Max 25°C).

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Oiling out (No solid) | Solvent too polar or water present. | Decant solvent.[1] Triturate oil with dry Pentane/Hexane. scratch glass to induce nucleation. |

| Pink/Red Color | Oxidation of amine or phenol impurities. | Recrystallize from iPrOH/Ether.[2] The color usually stays in the mother liquor. |

| Yield > 100% | Excess HCl or solvent trapped. | Dry under high vacuum for 12h. Verify stoichiometry. |

Module 3: Chromatographic Purification

Best For: Final polishing and separating closely eluting impurities.

Method A: Reverse Phase HPLC (Recommended)

Reverse phase is superior because the acidic mobile phase protonates the amine (

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).

Method B: Flash Chromatography (If unavoidable)

If you must use normal phase, you must deactivate the silica.

-

Slurry Preparation: Mix Silica Gel 60 with Mobile Phase + 1% Triethylamine (TEA) .

-

Column Packing: Pour the slurry. Flush with 3 column volumes of TEA-containing solvent.

-

Elution: Run the column with Hexane/Ethyl Acetate (with 1% TEA).

-

Note: The TEA neutralizes acidic sites on the silica, preventing elimination.

-

Module 4: Chiral Resolution

Best For: Separating Enantiomers (The molecule has one chiral center at the benzylic position).

Protocol: Diastereomeric Crystallization

This is a cost-effective method for >1g scales.

Step-by-Step:

-

Free Basing: Ensure the amine is in free base form (extract HCl salt with sat. NaHCO3/DCM).

-

Screening: Dissolve 100 mg of amine in EtOH. Add 1.0 eq of L-(+)-Tartaric acid or (R)-Mandelic acid .

-

Crystallization: Heat to reflux to dissolve, then cool slowly to RT.

-

Analysis: Filter crystals. Analyze optical purity via Chiral HPLC (see below).

-

Recrystallization: If ee < 95%, recrystallize the salt from EtOH/MeOH.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow: 1.0 mL/min.

-

Note: The diethylamine is crucial to prevent peak tailing of the amine.

Decision Logic & Workflow

Use this flowchart to determine the correct purification path for your specific situation.

Figure 2: Strategic decision tree for purification.

Frequently Asked Questions (FAQ)

Q1: I see a doublet of doublets at ~6.5 ppm and ~5.8 ppm in my proton NMR. What is this? A: This is the elimination product (3-fluorostyrene derivative). It indicates your workup was too basic or the rotovap bath was too hot. Re-purify via HCl salt precipitation; the styrene will stay in the ether layer.

Q2: Can I use DAST to make this from the alcohol?

A: Yes, but DAST often causes elimination side reactions. We recommend Deoxo-Fluor or XtalFluor-E at low temperatures (-78°C to 0°C) to minimize the styrene impurity. Always buffer the reaction with solid

Q3: Why is my yield low after column chromatography? A: If you used standard silica, the compound likely decomposed on the column. Switch to the TEA-neutralized silica method (Module 3, Method B) or use Alumina (Basic activity III).

Q4: How do I remove the 3-fluorobenzaldehyde impurity? A: This impurity comes from hydrolysis of the imine or oxidation. It will not form a salt. Use the HCl Salt Precipitation method (Module 2); the aldehyde will remain in the organic mother liquor.

References

-

Benzylic C–H Fluorination & Stability

-

Synthesis of Beta-Fluoroamines

-

Title: Rapid, General Access to Chiral β-Fluoroamines via Organocatalysis.[6]

- Source: NIH / PMC (PubMed Central).

- Context: details the synthesis and handling of beta-fluoroamines, emphasizing their instability and pKa shifts.

-

-

Resolution of Enantiomers

-

Fluorine Chemistry Reagents

- Title: Deoxo-Fluor vs DAST Stability.

- Source: Organic Chemistry Portal.

- Context: Comparison of fluorinating agents to minimize elimin

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unit 5 resolution of enantiomers [studfile.net]

Minimizing side reactions in beta-fluoro amine synthesis

A Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the technical support center for β-fluoroamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the β-fluoroamine motif into their molecules. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.

The introduction of a fluorine atom at the β-position of an amine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and bioavailability.[1][2] However, the synthesis of these valuable compounds is often plagued by side reactions that can diminish yields and complicate purification. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered side reactions during β-fluoroamine synthesis and provides actionable solutions to mitigate them.

Elimination Reactions: Formation of Alkenes

Question: I am observing significant formation of an alkene byproduct in my reaction, presumably from the elimination of hydrogen fluoride (HF). How can I minimize this side reaction?

Answer:

Elimination of HF is a common side reaction, particularly when using strong bases or when the substrate has acidic β-protons.[3] The mechanism often involves an E1cB-type pathway, especially with substrates containing electron-withdrawing groups that increase the acidity of the α-proton.[4] Here’s how you can address this issue:

-

Choice of Base: Avoid strong, non-nucleophilic bases like DBU or proton sponge, which can promote elimination. If a base is required, consider using a milder, bulkier base to disfavor proton abstraction at the β-position. In some cases, the reaction can proceed efficiently without an added base, relying on the basicity of the amine or other reagents in the mixture.

-

Reaction Temperature: Lowering the reaction temperature can often suppress the elimination pathway, which typically has a higher activation energy than the desired nucleophilic substitution.

-

Fluorinating Agent: The choice of fluorinating agent is critical.

-

DAST and its analogs: While effective for converting β-amino alcohols to β-fluoroamines, DAST can promote elimination, especially at elevated temperatures.[1] Careful control of reaction temperature is crucial when using these reagents.

-

Nucleophilic Fluoride Sources (e.g., KF, CsF): When opening aziridines, using a less basic fluoride source can be beneficial. The use of potassium fluoride (KF) in combination with a phase-transfer catalyst can be an effective and milder alternative to more basic fluoride sources.[5]

-

-

Protecting Groups: The nature of the protecting group on the amine can influence the propensity for elimination. Electron-withdrawing protecting groups can increase the acidity of the β-protons. Consider using a protecting group that does not significantly acidify the neighboring protons. For instance, a Boc group is often a good choice.[1]

Rearrangement Reactions: Skeletal Isomerization

Question: My reaction with DAST to convert a β-amino alcohol to a β-fluoroamine is yielding a rearranged product instead of the desired β-fluoroamine. What is causing this and how can I prevent it?

Answer: